Epoxide Hydrolase Hydrolysis Susceptibility
8(9)-EpETrE-EA occupies a distinct intermediate position in the rank order of epoxide hydrolase-mediated hydrolysis among the four EET-EA regioisomers. Both soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) hydrolyze 14,15-EET-EA and 11,12-EET-EA with the highest efficiency (based on kcat/KM), followed by 8,9-EET-EA, with 5,6-EET-EA being the poorest substrate [1]. This intermediate metabolic stability profile means 8(9)-EpETrE-EA is cleared more slowly than 14,15- or 11,12-EET-EA but more rapidly than 5,6-EET-EA, offering a tunable pharmacokinetic window not available with the other isomers.
| Evidence Dimension | Rate of hydrolysis by recombinant human sEH and mEH (kcat/KM rank order) |
|---|---|
| Target Compound Data | Ranked third of four regioisomers; intermediate kcat/KM (exact numerical values not reported in the comparative set; relative rank order reported across all four isomers) |
| Comparator Or Baseline | 14,15-EET-EA and 11,12-EET-EA: highest kcat/KM; 5,6-EET-EA: lowest kcat/KM |
| Quantified Difference | Rank-order separation: 8,9-EET-EA is hydrolyzed less efficiently than 14,15- and 11,12-EET-EA, but more efficiently than 5,6-EET-EA |
| Conditions | Recombinant human sEH and mEH enzymes; LC-MS/MS quantification of DHET-EA formation; Methods Mol Biol (2018) |
Why This Matters
Intermediate metabolic stability confers a distinct in vivo exposure profile, making 8(9)-EpETrE-EA the regioisomer of choice when both extremes (too labile or too persistent) are undesirable for a given experimental design.
- [1] Rand AA, Barnych B, Morisseau C, Hammock BD. LC-MS/MS analysis of the epoxides and diols derived from the endocannabinoid arachidonoyl ethanolamide. Methods Mol Biol. 2018;1735:185-197. doi:10.1007/978-1-4939-7592-1_10. PMID: 29363071; PMCID: PMC5831730. View Source
